

Technical Deep Dive: Biological Activity of Pyrazole-Morpholine Derivatives

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride

CAS No.: 2287299-71-0

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Executive Summary

The fusion of pyrazole and morpholine pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. While pyrazoles provide a robust hydrogen-bonding interface critical for ATP-competitive kinase inhibition, the morpholine moiety significantly enhances pharmacokinetic profiles by improving water solubility and metabolic stability. This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for developing these derivatives, specifically focusing on their dual roles as Tyrosine Kinase Inhibitors (TKIs) in oncology and DNA Gyrase/TyrRS inhibitors in antimicrobial therapeutics.

Medicinal Chemistry & SAR Logic

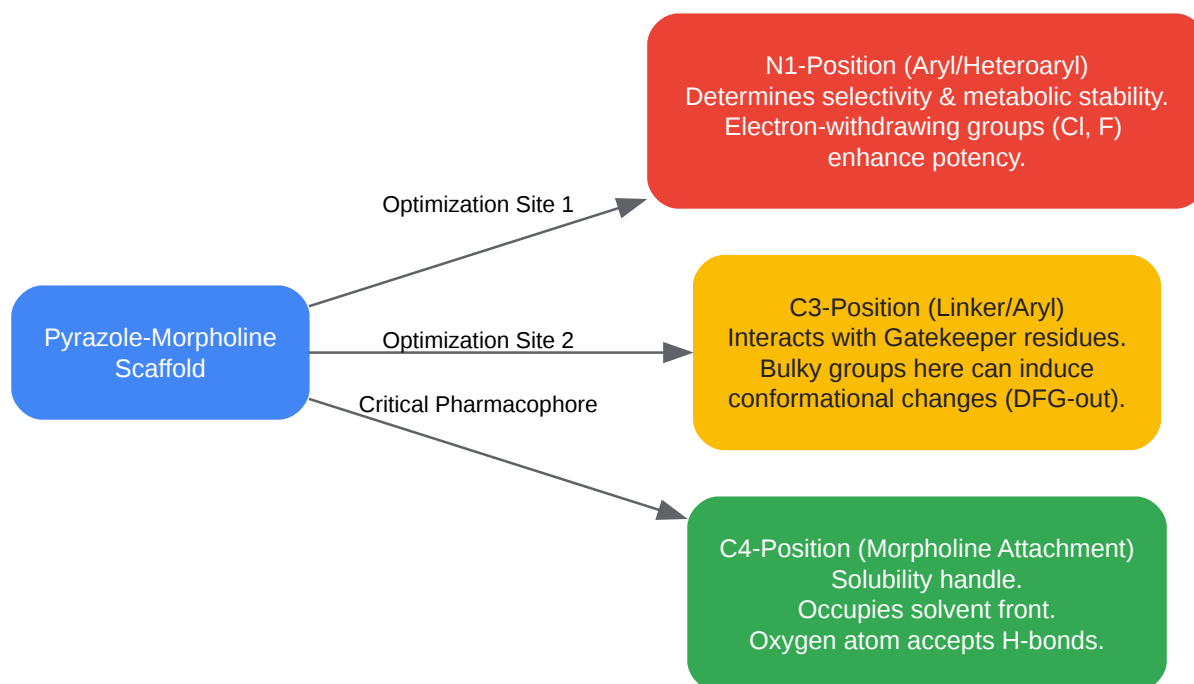
The Chemical Synergy

The efficacy of pyrazole-morpholine hybrids stems from their complementary physicochemical properties:

- **Pyrazole Core:** Acts as a bioisostere of the imidazole or pyrrole rings found in natural purines. It typically functions as the "hinge binder" in kinase active sites, forming hydrogen bonds with the backbone residues (e.g., Met793 in EGFR).
- **Morpholine Ring:** Unlike planar aromatic rings, the morpholine ring adopts a chair conformation, disrupting pi-stacking aggregation and enhancing solubility. Biologically, it often occupies the "solvent-exposed region" of the ATP-binding pocket or interacts with specific residues (e.g., Asp855 in PI3K) via its oxygen atom.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution zones for optimizing biological activity.



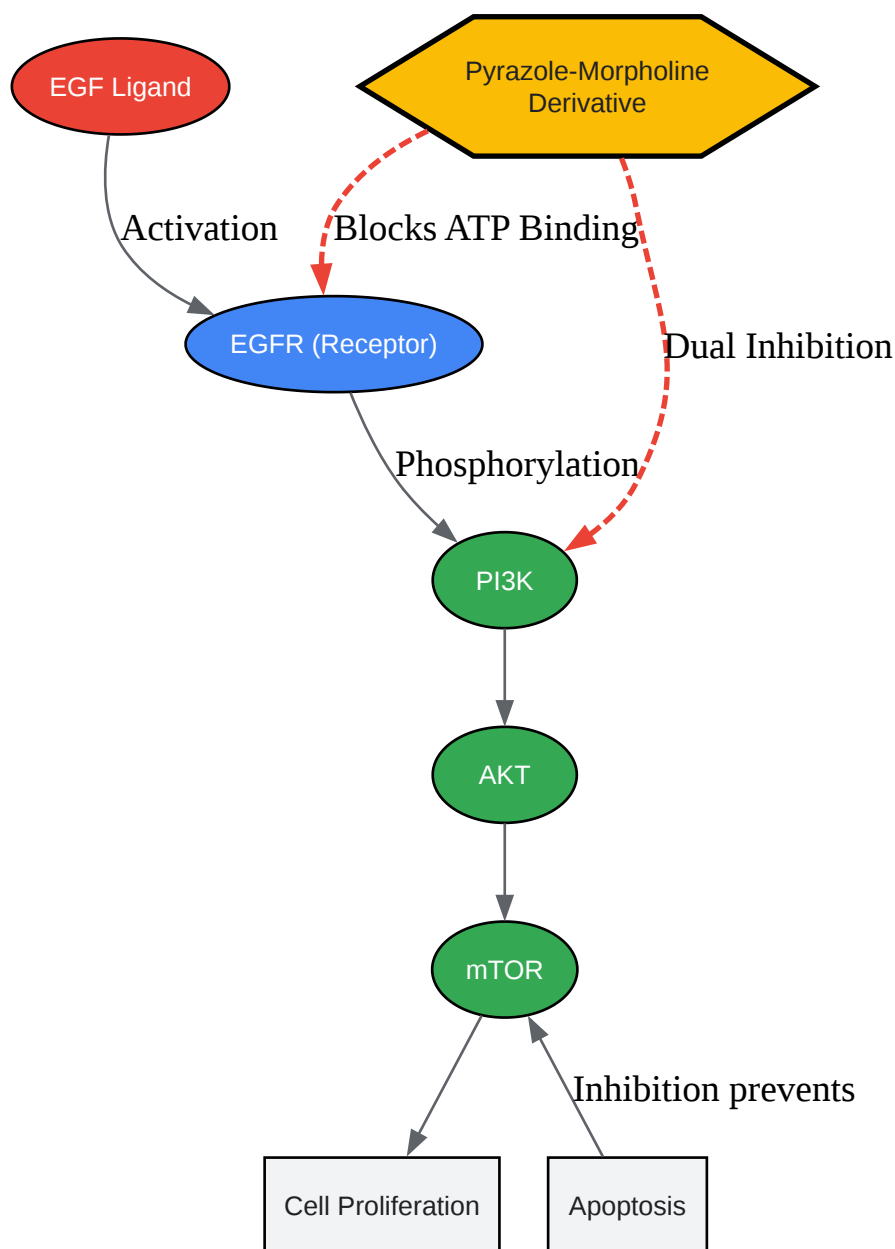
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Figure 1: SAR optimization map for pyrazole-morpholine derivatives. The C4-morpholine placement is critical for solubility and solvent-channel interactions.

Therapeutic Focus: Oncology (Kinase Inhibition)

Mechanism of Action: Dual EGFR/PI3K Inhibition

Many pyrazole-morpholine derivatives function as multi-target inhibitors. A primary mechanism involves the simultaneous blockade of the EGFR (Epidermal Growth Factor Receptor) and the downstream PI3K/AKT/mTOR cascade. This dual inhibition is vital for overcoming resistance mechanisms seen in first-generation EGFR inhibitors (e.g., Gefitinib).



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Figure 2: Dual inhibition mechanism. The derivative blocks ATP binding at EGFR and PI3K, halting the proliferative cascade and inducing apoptosis.

Comparative Potency Data

The table below summarizes IC50 values of representative pyrazole-morpholine derivatives against key cancer cell lines, derived from recent literature [1][3].

Compound ID	R-Group (N1)	Target Kinase	MCF-7 (Breast) IC50 (μM)	HCT-116 (Colon) IC50 (μM)	Mechanism Note
PM-4f	4-Bromophenyl	EGFR/PI3K	4.53 ± 0.30	0.50 ± 0.08	High affinity for EGFR binding pocket
PM-5d	4-Methoxyphenyl	VEGFR-2	3.66 ± 0.96	1.20 ± 0.15	Anti-angiogenic properties
PM-5c	4-Chlorophenyl	EGFR	2.29 ± 0.92	2.10 ± 0.45	Balanced lipophilicity
Ref (Dox)	-	DNA Intercalation	0.95 ± 0.10	1.10 ± 0.20	Standard Control

Experimental Protocols

A. Synthesis: The Chalcone Route

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole bearing a morpholine ring. This route is preferred for its modularity.

Reagents:

- 4-Morpholinoacetophenone (Starting Material A)
- Substituted Benzaldehyde (Starting Material B)
- Phenylhydrazine hydrochloride
- Ethanol (99%), NaOH (40%), Glacial Acetic Acid.

Step-by-Step Methodology:

- Chalcone Formation (Claisen-Schmidt Condensation):
 - Dissolve 4-morpholinoacetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).
 - Add 40% NaOH (5 mL) dropwise at 0°C.
 - Stir at room temperature for 12 hours.
 - Pour into ice water and acidify with HCl. Filter the yellow precipitate (Chalcone).
 - Checkpoint: Verify formation by TLC (Hexane:Ethyl Acetate 7:3).
- Cyclization to Pyrazole:
 - Dissolve the Chalcone (5 mmol) in Ethanol (15 mL).
 - Add Phenylhydrazine hydrochloride (10 mmol) and 3-4 drops of Glacial Acetic Acid.
 - Reflux for 6-8 hours. Monitor by TLC.[\[1\]](#)
 - Cool to room temperature. The solid product precipitates.
 - Recrystallize from Ethanol/DMF.
- Validation:
 - ¹H NMR (DMSO-d₆): Look for the characteristic pyrazole C4-H singlet around δ 6.8-7.2 ppm and morpholine protons (3.2-3.8 ppm).

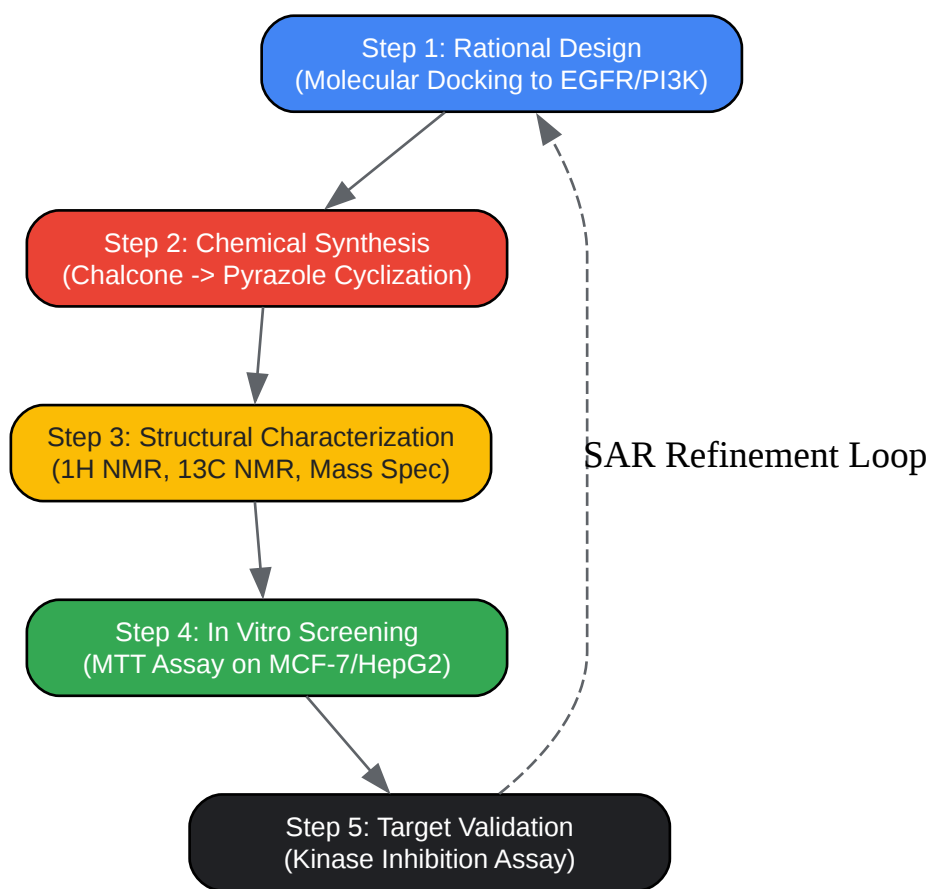
B. Bioassay: In Vitro Kinase Inhibition (EGFR)

Principle: Measure the amount of ADP produced from the kinase reaction using a luminescent ADP-Glo™ assay.

- Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

- Incubation:
 - Add 5 μ L of EGFR enzyme (0.2 ng/ μ L) to 384-well plate.
 - Add 5 μ L of test compound (serial dilutions in DMSO). Incubate 10 min at RT.
 - Add 5 μ L of Substrate/ATP mix (Poly(Glu,Tyr) 0.2 mg/mL, 10 μ M ATP).
 - Incubate for 60 min at RT.
- Detection:
 - Add 15 μ L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
 - Add 30 μ L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization



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Figure 3: Integrated workflow from computational design to biological validation.

Future Outlook: PROTACs and Hybrids

The future of pyrazole-morpholine derivatives lies in Proteolysis Targeting Chimeras (PROTACs). The morpholine nitrogen offers an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon). This approach shifts the paradigm from simple inhibition to targeted protein degradation, potentially overcoming resistance mutations in kinases like EGFR T790M.

References

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Sources

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